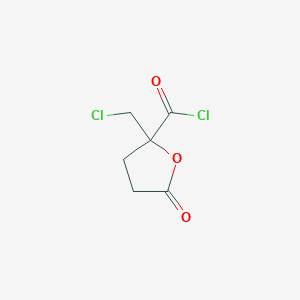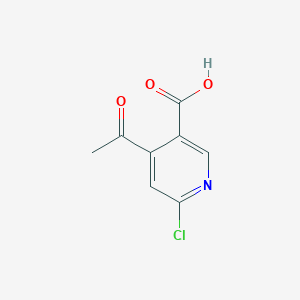![molecular formula C15H11ClN4O B13969834 6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13969834.png)
6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings. The presence of functional groups such as the 4-chlorobenzyl, hydroxy, and methyl groups further enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are critical factors in ensuring the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 7-oxo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Reduction: Formation of 6-(4-aminobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Substitution: Formation of 6-(4-substituted benzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
科学的研究の応用
6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promising results in inhibiting the growth of certain cancer cell lines and pathogenic microorganisms.
作用機序
The mechanism of action of 6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of kinases, inhibiting their activity and disrupting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its antimicrobial activity may be attributed to the disruption of microbial cell membranes and inhibition of essential enzymes .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrimidinone-5-carbonitriles: These compounds have a pyrimidine core with a cyano group at the 5-position, similar to the target compound.
Benzyl-substituted pyrazoles: These compounds have a benzyl group attached to the pyrazole ring, similar to the 4-chlorobenzyl group in the target compound.
Uniqueness
6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to the specific combination of functional groups and the pyrazolo[1,5-a]pyrimidine core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C15H11ClN4O |
|---|---|
分子量 |
298.73 g/mol |
IUPAC名 |
6-[(4-chlorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C15H11ClN4O/c1-9-13(6-10-2-4-12(16)5-3-10)15(21)20-14(19-9)11(7-17)8-18-20/h2-5,8,18H,6H2,1H3 |
InChIキー |
STSHIMMKQUTTRK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N2C(=N1)C(=CN2)C#N)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


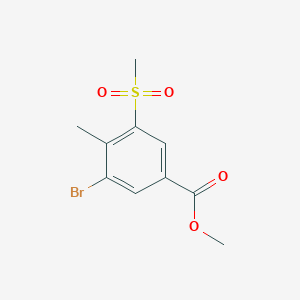
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)
![5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13969767.png)

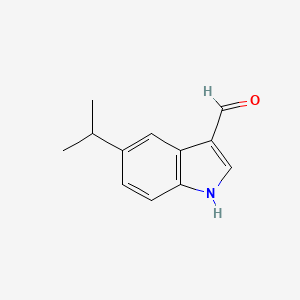
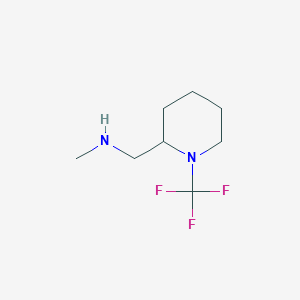
![2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13969781.png)

![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
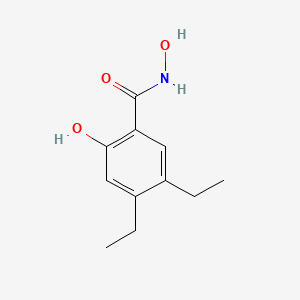
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
